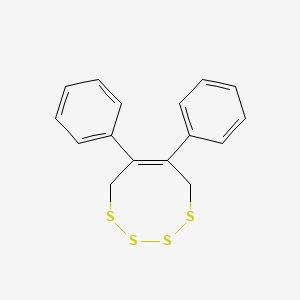
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes two phenyl groups and a tetrathiocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the reactants and products. The process can be summarized as follows:
Reactants: Diphenylacetylene and sulfur.
Catalyst: Often a transition metal catalyst such as palladium or platinum.
Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form bonds with metal ions or interact with thiol groups in proteins, affecting their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A pheromone component with a similar structural motif.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another pheromone component with comparable properties.
Uniqueness
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine is unique due to its tetrathiocine ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
34804-74-5 |
|---|---|
Molecular Formula |
C16H14S4 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine |
InChI |
InChI=1S/C16H14S4/c1-3-7-13(8-4-1)15-11-17-19-20-18-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2/b16-15- |
InChI Key |
KLXGZLOZPWOETP-NXVVXOECSA-N |
Isomeric SMILES |
C1/C(=C(\CSSSS1)/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1C(=C(CSSSS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















